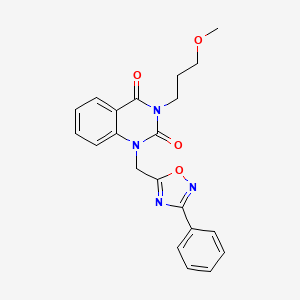![molecular formula C18H13Cl2N3O B2682681 N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide CAS No. 344934-51-6](/img/structure/B2682681.png)
N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide” is a chemical compound with the CAS Number: 344934-51-6 . It has a linear formula of C18H13Cl2N3O . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H14ClN3O/c19-16-9-3-1-7-14(16)13-20-21-18(23)15-8-2-4-10-17(15)22-11-5-6-12-22/h1-13H,(H,21,23)/b20-13- . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 358.22 . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Thomas et al. (2016) discusses the synthesis and pharmacological activity of N'-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their potential as antidepressant and nootropic agents. These compounds exhibited dose-dependent antidepressant and nootropic activities, highlighting their potential as central nervous system active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Dinuclear Lanthanoid(III) Dithiocarbamato Complexes
Yakubu et al. (2019) used a similar compound in the synthesis of dinuclear lanthanoid(III) dithiocarbamato complexes. These complexes were analyzed for their crystal structures and spectroscopic properties, demonstrating the utility of such compounds in inorganic chemistry and materials science (Yakubu, Suzuki, & Kita, 2019).
Heterocyclic Systems Synthesis and Antiviral Activity
Hashem et al. (2007) explored the conversion of furanones bearing a pyrazolyl group into various heterocyclic systems, which included compounds structurally related to N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide. These compounds showed promising antiviral activities (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
Antimycobacterial Agents
Biava et al. (2008) reported the synthesis and biological evaluation of derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole, including compounds related to the query compound, for their activity against Mycobacterium tuberculosis. These derivatives demonstrated significant antimycobacterial activity (Biava, Porretta, Poce, De Logu, Saddi, Meleddu, Manetti, De Rossi, & Botta, 2008).
Structural Characterization and Theoretical Studies
Babu et al. (2014) conducted a study on the structural characterization of a similar compound, (E)-N′-((Pyridin-2-yl)methylene)benzohydrazide, through X-ray diffraction, FT-IR, FT-Raman, and DFT methods. This study is significant in the field of molecular structure analysis (Babu, Subashchandrabose, Padusha, Saleem, Manivannan, & Erdoğdu, 2014).
Molecular Docking Studies
Arjun et al. (2020) utilized benzohydrazide derivatives, related to the compound , in molecular docking studies to explore their potential as inhibitors of prostate cancer. This research demonstrates the application of such compounds in cancer research and drug development (Arjun, Rajan, Ramakrishnan, Ramanathan, Bhattacharjee, & Kabilan, 2020).
Anticonvulsant Properties
Obniska et al. (2005) studied the anticonvulsant properties of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione, which are structurally similar to the compound . The research provided insights into the development of new anticonvulsant drugs (Obniska, Jurczyk, Zejc, Kamiński, Tatarczyńska, & Stachowicz, 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O/c19-14-8-7-13(16(20)11-14)12-21-22-18(24)15-5-1-2-6-17(15)23-9-3-4-10-23/h1-12H,(H,22,24)/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTOQJJSPIKPMP-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C\C2=C(C=C(C=C2)Cl)Cl)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/no-structure.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2682601.png)
![(Z)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2682603.png)

![N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2682607.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2682609.png)






